![molecular formula C15H13ClN2S B2378413 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 63208-73-1](/img/structure/B2378413.png)
2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
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Overview
Description
“2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole” is a complex organic compound. It is a derivative of benzothiazole, which is a bicyclic compound constituted by the fusion of benzene and thiazole . The specific compound you’re asking about seems to be a derivative of benzothiazole with additional functional groups .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves reactions with aromatic amines . A study suggests that tetrasubstituted imidazoles containing a benzothiazole moiety can be formed by a one-pot three-component synthesis from aldehydes, benzil, and 1,3-benzothiazol-2-amine .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole” can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (13C, 1H NMR), and mass spectra are used to characterize the synthesized compounds .Scientific Research Applications
- Recent studies have explored the synthesis of new benzothiazole-based anti-tubercular compounds. These molecules exhibit in vitro and in vivo activity against Mycobacterium tuberculosis (M. tuberculosis).
- Specifically, they exhibit potent antifungal activity against Candida albicans and Candida glabrata .
Anti-Tubercular Activity
Antimicrobial Properties
Fused Pyrimido-Benzothiazole Derivatives
Thiazole, Benzothiazole, and Pyrimidine Derivatives
BCL-2 Inhibitory Activity
Mechanism of Action
Target of Action
The primary target of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with its target, EGFR, by binding to it This binding inhibits the activity of the receptor, preventing it from triggering the signal transduction cascades that lead to DNA synthesis and cell proliferation
Biochemical Pathways
The compound’s action affects the EGFR tyrosine kinase inhibitor pathway . This pathway is involved in the regulation of cell growth and proliferation. By inhibiting EGFR, the compound prevents the activation of this pathway, thereby inhibiting cell growth and proliferation.
Result of Action
The molecular and cellular effects of the compound’s action are likely to include the inhibition of cell growth and proliferation, given its action on the EGFR pathway . This could potentially make the compound useful in the treatment of cancers that involve overactive EGFR signaling.
properties
IUPAC Name |
2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h5-9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHWMTSOUDBGCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole |
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